5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol
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Overview
Description
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol is an organic compound that belongs to the class of cyclohexenols It features a cyclohexene ring substituted with a phenylselanyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with phenylselenyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield the corresponding alkene.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding cyclohexenol.
Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of selenoxide and subsequent elimination to yield alkenes.
Reduction: Formation of the corresponding cyclohexenol.
Substitution: Formation of substituted cyclohexenols with various functional groups.
Scientific Research Applications
5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through selenoxide elimination.
Biology: Potential use in studying the effects of organoselenium compounds on biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol involves its ability to undergo oxidation and reduction reactions. The phenylselanyl group can be oxidized to form selenoxide, which can then eliminate to form alkenes. This property is utilized in organic synthesis to introduce double bonds into molecules. Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Similar structure but lacks the phenylselanyl group.
5,5-Dimethyl-1,3-cyclohexanedione: Precursor in the synthesis of 5,5-Dimethyl-3-(phenylselanyl)cyclohex-2-en-1-ol.
5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one: Contains a diethylamino group instead of a phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in this compound imparts unique chemical properties, such as the ability to undergo selenoxide elimination to form alkenes. This makes it a valuable reagent in organic synthesis and distinguishes it from other similar compounds.
Properties
CAS No. |
78998-82-0 |
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Molecular Formula |
C14H18OSe |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
5,5-dimethyl-3-phenylselanylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18OSe/c1-14(2)9-11(15)8-13(10-14)16-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3 |
InChI Key |
DEYROHJDZNFFFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C=C(C1)[Se]C2=CC=CC=C2)O)C |
Origin of Product |
United States |
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